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Compound of Interest

Compound Name: 1-(1-Phenylcyclopropyl)ethanone

Cat. No.: B090894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and spectral characterization of 1-(1-Phenylcyclopropyl)ethanone. This compound, featuring

a unique strained ring system directly attached to a carbonyl and a phenyl group, is of interest

in organic synthesis and as a potential scaffold in medicinal chemistry.

Chemical Identity and Structure
The nomenclature and fundamental properties of 1-(1-Phenylcyclopropyl)ethanone are

summarized below.

IUPAC Name: 1-(1-Phenylcyclopropyl)ethanone

Synonyms: 1-Acetyl-1-phenylcyclopropane

Chemical Structure:
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Molecular Formula: C₁₁H₁₂O

Molecular Weight: 160.21 g/mol

Physicochemical Properties
A summary of the key physicochemical properties of 1-(1-Phenylcyclopropyl)ethanone and

its isomer, 1-(2-phenylcyclopropyl)ethanone, are presented in the table below for comparison.

Data for the target compound is limited in publicly available literature.

Property
1-(1-
Phenylcyclopropyl)ethano
ne

1-(2-
Phenylcyclopropyl)ethano
ne

CAS Number 1007-71-2 827-92-9

Molecular Weight 160.21 g/mol 160.216 g/mol [1]

Boiling Point Not available 73 °C at 0.3 Torr[2]

Density Not available 1.077 g/cm³ (Predicted)[2]

Refractive Index Not available Not available

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-(1-
Phenylcyclopropyl)ethanone is not readily available in the reviewed literature, a plausible

synthetic route can be proposed based on established organic chemistry reactions. One such

route involves the cyclopropanation of phenylacetonitrile followed by a Grignard reaction.
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Proposed Synthetic Pathway
A potential two-step synthesis to obtain 1-(1-Phenylcyclopropyl)ethanone is outlined below.

This pathway first creates the 1-phenylcyclopropane core and then introduces the acetyl group.

Proposed Synthesis of 1-(1-Phenylcyclopropyl)ethanone

Phenylacetonitrile

1-Phenylcyclopropanecarbonitrile

1. Base (e.g., NaH)
2. 1,2-Dibromoethane

1-(1-Phenylcyclopropyl)ethanone

1. CH3MgBr (Grignard Reagent)
2. H3O+ (Acid Hydrolysis)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-(1-Phenylcyclopropyl)ethanone.

Detailed Methodologies
Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This reaction follows a nucleophilic substitution mechanism to form the cyclopropane ring.

Reactants: Phenylacetonitrile, a strong base (e.g., sodium hydride), and 1,2-dibromoethane.

Protocol:

To a solution of phenylacetonitrile in a suitable anhydrous solvent (e.g., THF), a strong

base is added to deprotonate the alpha-carbon, forming a carbanion.
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1,2-dibromoethane is then added to the reaction mixture. The carbanion will first displace

one bromine atom in an SN2 reaction.

A subsequent intramolecular SN2 reaction, where the carbanion attacks the carbon

bearing the second bromine atom, results in the formation of the cyclopropane ring,

yielding 1-phenylcyclopropanecarbonitrile.

The product would then be isolated and purified using standard techniques such as

extraction and column chromatography.

Step 2: Synthesis of 1-(1-Phenylcyclopropyl)ethanone from 1-

Phenylcyclopropanecarbonitrile

This step involves the conversion of the nitrile group to a ketone using a Grignard reagent.[3]

Reactants: 1-Phenylcyclopropanecarbonitrile and methylmagnesium bromide (CH₃MgBr).

Protocol:

The Grignard reagent, methylmagnesium bromide, is added to a solution of 1-

phenylcyclopropanecarbonitrile in an anhydrous ether solvent. The Grignard reagent adds

to the nitrile carbon to form an imine intermediate after the initial addition.[3]

The reaction is then quenched with an aqueous acid solution (e.g., H₃O⁺).[3]

The acid hydrolysis of the imine intermediate yields the final product, 1-(1-
Phenylcyclopropyl)ethanone.[3]

The product would be purified by extraction and distillation or chromatography.

Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for 1-(1-Phenylcyclopropyl)ethanone is not

consistently available in public databases. However, based on the structure, the expected

spectral features are outlined below. For illustrative purposes, data for a related compound, 1-

[(1R, 2S, 3R*)-2-Benzoyl-3-phenylcyclopropyl]ethanone, is provided from a research

publication.[4]
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Expected Spectroscopic Features of 1-(1-
Phenylcyclopropyl)ethanone

¹H NMR:

Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H).

Methyl protons (acetyl group): A singlet around 2.1-2.3 ppm (3H).

Cyclopropyl protons: Methylene protons on the cyclopropane ring would appear as

multiplets in the upfield region, typically between 1.0 and 1.5 ppm.

¹³C NMR:

Carbonyl carbon: A peak in the downfield region, >200 ppm.

Aromatic carbons: Peaks in the range of 125-140 ppm.

Quaternary cyclopropyl carbon (attached to phenyl and acetyl groups): A distinct peak.

Methyl carbon (acetyl group): A peak around 25-30 ppm.

Methylene carbons of the cyclopropane ring: Peaks in the upfield region.

IR Spectroscopy:

A strong absorption band for the C=O stretch of the ketone at approximately 1690-1710

cm⁻¹.

C-H stretching bands for the aromatic and aliphatic protons.

Mass Spectrometry:

The molecular ion peak (M⁺) at m/z = 160.

A prominent fragment corresponding to the loss of the acetyl group (M-43).

A base peak corresponding to the phenylcarbonyl cation at m/z = 105.
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Spectroscopic Data for a Related Compound: 1-[(1R, 2S,
3R*)-2-Benzoyl-3-phenylcyclopropyl]ethanone**[4]

Spectrum Data

IR (NaCl, cm⁻¹) 1704, 1680

¹H NMR (CDCl₃, δ)

2.32 (s, 3H, CH₃), 2.8 (dd, J = 6.0, 9.3, 1H, CH),

3.2 (dd, J = 6.0, 9.3, 1H, CH), 3.36 (t, J = 6.0,

1H, CH), 7.22 (d, J = 8.0, 2H, ArH), 7.27 (t, J =

8.0, 1H, ArH), 7.36 (d, J = 8.0, 2H, ArH), 7.46 (d,

J = 8.0, 2H, ArH), 7.56 (t, J = 8.0, 1H, ArH), 7.98

(d, J = 8.0, 2H, ArH)

¹³C NMR (CDCl₃, δ)
30.8, 31.0, 37.1, 39.5, 126.4, 127.1, 128.1,

128.6, 133.3, 136.9, 138.2, 194.1, 202.9

MS (FAB) m/z 265 (M+H)⁺

Note: This data is for a different, though structurally related, molecule and is provided for

illustrative purposes only.

Biological Activity and Applications
There is limited specific information on the biological activity of 1-(1-
Phenylcyclopropyl)ethanone. However, the cyclopropane ring is a structural motif found in a

number of biologically active molecules.[5] Cyclopropane derivatives are known to exhibit a

wide range of biological activities, including enzyme inhibition, and have been investigated for

their potential as antimicrobial, antiviral, and antitumor agents.[5] The unique conformational

constraints and electronic properties of the cyclopropane ring can influence the binding of

molecules to biological targets.

The presence of the phenyl and ketone functionalities suggests that this compound could be a

useful intermediate in the synthesis of more complex molecules for drug discovery and

development. For instance, derivatives of 1-phenyl-2-(phenylamino) ethanone have been

investigated as inhibitors of the MCR-1 protein, which is associated with antibiotic resistance.[6]

Conclusion
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1-(1-Phenylcyclopropyl)ethanone is a molecule of interest due to its unique structural

features. While detailed experimental data is sparse in the public domain, this guide provides a

summary of its known properties and a plausible synthetic route based on established chemical

principles. Further research into the synthesis, characterization, and biological evaluation of

this compound and its derivatives could open new avenues in medicinal chemistry and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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